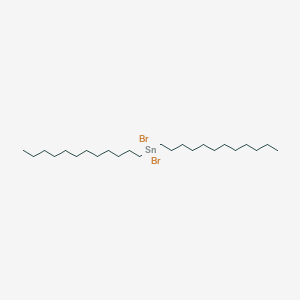

Dibromo(didodecyl)stannane

Description

Properties

CAS No. |

65264-08-6 |

|---|---|

Molecular Formula |

C24H50Br2Sn |

Molecular Weight |

617.2 g/mol |

IUPAC Name |

dibromo(didodecyl)stannane |

InChI |

InChI=1S/2C12H25.2BrH.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;;;/h2*1,3-12H2,2H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

RKQSIMCLALYIIL-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(Br)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dibromo Didodecyl Stannane and Its Chemical Precursors

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward route to organotin compounds by forming carbon-tin bonds from elemental tin or tin halides. These approaches are fundamental in organotin chemistry and provide the basis for more complex structures.

Reaction Pathways from Alkyl Halides and Tin Sources

The direct reaction of metallic tin with alkyl halides is a primary method for synthesizing dialkyltin dihalides. researchgate.net This process, often requiring catalysts, involves the reaction of an alkyl halide, such as dodecyl bromide, with tin metal. researchgate.net The reaction conditions, including temperature, pressure, and the choice of catalyst, significantly influence the yield and product distribution. researchgate.net For instance, the synthesis of dibutyltin (B87310) diiodide has been effectively catalyzed by combinations of metal halides and oxygenated solvents. researchgate.net

Another important pathway involves the reaction of tin(IV) chloride with organoaluminum compounds. lupinepublishers.com This method allows for the direct formation of alkyltin halides and is used industrially for producing compounds like dibutyltin dichloride. lupinepublishers.com Unlike Grignard reactions, this approach can be controlled to achieve partial alkylation, yielding the desired dialkyltin dihalides directly. lupinepublishers.com

A general representation of the direct synthesis can be seen in the reaction of an alkyl halide with tin metal, often in the presence of a catalyst:

2 RX + Sn → R₂SnX₂

Where R represents an alkyl group (e.g., dodecyl) and X is a halogen (e.g., bromine).

Organometallic Reagent-Mediated Carbon-Tin Bond Formation

The use of organometallic reagents, particularly Grignard reagents (RMgX), is a classic and widely employed method for creating carbon-tin bonds. wikipedia.orgrdd.edu.iq The reaction between a Grignard reagent, such as dodecylmagnesium bromide, and tin tetrachloride (SnCl₄) is a versatile route to tetraalkylstannanes. wikipedia.orgum.edu.my The initial product, tetra(dodecyl)stannane, can then be used as a precursor for further reactions. um.edu.my

The general reaction is as follows:

4 R-MgBr + SnCl₄ → R₄Sn + 4 MgClBr

Organolithium reagents also serve as powerful tools for forming carbon-tin bonds, offering an alternative to Grignard reagents. rdd.edu.iq

Functionalization Strategies for Didodecylstannane Frameworks

Once a tetraalkyldodecylstannane or a related framework is synthesized, various functionalization strategies can be employed to introduce halogen atoms or other functional groups, leading to the desired dibromo(didodecyl)stannane.

Halogenation and Ligand Redistribution Reactions to Yield Dibromostannanes

The Kocheshkov redistribution reaction is a key method for preparing organotin halides from tetraorganotin compounds. wikipedia.orgchemeurope.com This reaction involves the comproportionation of a tetraalkyltin compound with a tin tetrahalide. wikipedia.orgwikipedia.org By controlling the stoichiometry of the reactants, it is possible to selectively produce dialkyltin dihalides. wikipedia.org

The redistribution reaction to form dibromo(didodecyl)stannane from tetra(dodecyl)stannane and tin tetrabromide can be represented as:

R₄Sn + SnBr₄ → 2 R₂SnBr₂

Where R is the dodecyl group.

Direct halogenation is another method for introducing bromine atoms onto an alkane framework, although it is generally less selective for organotin compounds compared to redistribution reactions. libretexts.orgyoutube.comyoutube.com

Selective Introduction of Diverse Functional Groups onto Stannane (B1208499) Scaffolds

The versatility of organotin compounds allows for the introduction of various functional groups. While the primary focus here is on dibromo(didodecyl)stannane, it is important to note that the tin-carbon and tin-halogen bonds can be further manipulated. For example, organotin halides can be converted to organotin oxides, hydroxides, or carboxylates. lupinepublishers.comum.edu.my These transformations open up possibilities for creating a wide range of functionalized stannane scaffolds. um.edu.my The Stille reaction, a palladium-catalyzed cross-coupling reaction, is a prominent application of organostannanes, showcasing their utility in forming new carbon-carbon bonds. sigmaaldrich.com

Catalytic Methodologies in Stannane Synthesis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of organotin synthesis. researchgate.net In the direct synthesis of dialkyltin dihalides from alkyl halides and tin metal, various catalysts have been investigated to improve reaction rates and yields. researchgate.net These include tetraalkylammonium salts and combinations of metal halides with specific ligands. researchgate.net For the direct reaction of methyl chloride with tin, various metal catalysts have been studied. datapdf.com

More recently, organotin compounds themselves have been explored as catalysts in various organic transformations. rsc.orgrsc.org For example, certain organotin(IV) compounds have shown catalytic efficacy in the synthesis of benzimidazoles. rsc.orgrsc.org The Lewis acidic nature of the tin(IV) center is often key to this catalytic activity. rsc.org While not directly a synthesis of dibromo(didodecyl)stannane, this research highlights the broader role of tin compounds in modern catalytic methodologies.

Palladium-Catalyzed Coupling Reactions in Stannane Formation (e.g., Stille Coupling and its variants)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the Stille coupling represents a powerful tool for the formation of carbon-carbon bonds. numberanalytics.comnumberanalytics.com This reaction typically involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide in the presence of a palladium(0) catalyst. numberanalytics.comwikipedia.org While the Stille reaction is primarily utilized to synthesize complex organic molecules by transferring an organic group from tin to another molecule, its principles are central to understanding palladium's role in the chemistry of organostannanes. numberanalytics.com

The general scheme for the Stille reaction is as follows:

R¹-Sn(Alkyl)₃ + R²-X → [Pd⁰ catalyst] → R¹-R² + X-Sn(Alkyl)₃ wikipedia.org

Here, R¹ and R² are organic moieties, and X is a halide or triflate. The reaction is compatible with a wide range of functional groups, making it highly versatile. numberanalytics.com

The catalytic cycle of the Stille reaction is well-studied and involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R²-X) to form a Pd(II) intermediate.

Transmetalation: The organostannane (R¹-Sn(Alkyl)₃) then reacts with the Pd(II) complex. The R¹ group is transferred to the palladium center, and the tin halide is released. This is often the rate-determining step.

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

While the Stille reaction is not a direct method for the synthesis of dibromo(didodecyl)stannane, the reverse of the transmetalation step, or related palladium-catalyzed redistribution reactions, could theoretically be envisioned for the synthesis of organotin halides from tetraorganotins. However, the classic and more common method for producing dialkyltin dihalides is the Kocheshkov comproportionation (or redistribution) reaction. wikipedia.orggelest.com This reaction involves the redistribution of organic and halide substituents between a tetraorganotin and a tin tetrahalide. wikipedia.orggelest.com

R₄Sn + SnX₄ → 2 R₂SnX₂

These redistribution reactions are typically promoted by heat or Lewis acid catalysts. gelest.com While the use of transition metals to catalyze these specific redistribution reactions is not widely documented, the fundamental steps of oxidative addition and reductive elimination seen in palladium catalysis provide a conceptual framework for how such catalysis might operate.

| Reaction Type | Description | Catalyst/Promoter | Relevance to Dibromo(didodecyl)stannane Synthesis |

| Stille Coupling | Pd-catalyzed C-C bond formation using an organostannane. | Palladium(0) complexes | Indirect; demonstrates key principles of Pd-stannane reactivity. |

| Kocheshkov Redistribution | Stoichiometric reaction to form organotin halides. | Heat, Lewis Acids | Primary method for synthesizing precursors to the target compound. |

Exploration of Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals have been explored for their utility in mediating reactions involving organotin compounds. Copper, in particular, has been shown to be effective in promoting Stille-type cross-coupling reactions, sometimes even in the absence of palladium. nih.gov The addition of copper(I) salts can have a synergistic effect in palladium-catalyzed Stille reactions, often accelerating the rate of transmetalation. numberanalytics.com

Research has demonstrated that copper(I) iodide (CuI) can catalyze the Stille cross-coupling of organostannanes with allylic bromides, providing the coupled products in good yields at ambient temperatures. nih.gov This highlights the potential for other transition metals to facilitate transformations that are traditionally within the domain of palladium catalysis.

The direct synthesis of dialkyltin dihalides from metallic tin and an alkyl halide is a significant industrial process. This reaction can be catalyzed by various substances, including lithium halides and certain ligands. researchgate.net While not strictly a homogeneous transition metal-catalyzed process in the same vein as the Stille reaction, the surface chemistry of the tin metal plays a crucial role, and the mechanism can involve complex interactions at the metal-liquid interface.

Mechanistic Studies of Synthetic Transformations

The mechanism of the Stille reaction has been extensively investigated, providing a solid foundation for understanding palladium-catalyzed processes involving organostannanes. semanticscholar.orgnih.govnih.govrsc.org The key steps of oxidative addition, transmetalation, and reductive elimination are supported by numerous experimental and computational studies.

Mechanistic investigations into palladium-catalyzed reactions often involve the isolation and characterization of reaction intermediates, kinetic studies to determine the rate-limiting step, and the use of isotopic labeling to track the movement of atoms. nih.gov For instance, studies on palladium-catalyzed C-H olefination reactions have utilized NMR spectroscopy and kinetic analysis to elucidate the role of specific ligands and to identify the rate-determining step of the catalytic cycle. nih.govrsc.org

In the context of the Stille reaction, the transmetalation step has been a subject of particular focus. The structure of the organostannane, the nature of the ligands on the palladium center, and the solvent can all influence the rate and efficiency of this crucial step. wikipedia.org

For the direct synthesis of dialkyltin dihalides from metallic tin, mechanistic proposals often invoke the formation of tin-halogen anion intermediates that act as nucleophiles. researchgate.net The role of a catalyst in this process is to facilitate the formation of these reactive species on the tin surface.

Reactivity and Reaction Mechanisms of Dibromo Didodecyl Stannane

Fundamental Reactivity Patterns of Diorganotin Dihalides

Diorganotin dihalides, with the general formula R₂SnX₂, are a class of organometallic compounds characterized by a central tin atom bonded to two organic groups and two halogen atoms. Dibromo(didodecyl)stannane ((C₁₂H₂₅)₂SnBr₂) falls into this category. The reactivity of these compounds is largely dictated by several key features:

Lewis Acidity: The tin center in diorganotin dihalides is electrophilic and acts as a Lewis acid. Due to the availability of empty 5d orbitals, the tin atom can expand its coordination number from four to five, six, or even seven upon interaction with Lewis bases (nucleophiles). gelest.comwikipedia.org This ability to form hypercoordinated species is a central aspect of their reactivity. wikipedia.orgscispace.com

Bond Polarity: The tin-carbon (Sn-C) bond is relatively non-polar and stable, while the tin-halogen (Sn-Br) bond is highly polar and more labile. gelest.com This difference in polarity means that reactions often occur at the Sn-Br bond, such as halide replacement, without disturbing the Sn-C bonds. gelest.com

Coordination Geometry: In their ground state, diorganotin dihalides typically exhibit a tetrahedral geometry. wikipedia.orgnih.gov However, upon reaction or in the presence of coordinating solvents or ligands, the geometry can change to trigonal bipyramidal or octahedral. scispace.com

The general reactivity patterns involve nucleophilic attack at the tin center, leading to substitution or addition products, and, under harsher conditions, cleavage of the tin-carbon bonds. gelest.com

Examination of Nucleophilic and Electrophilic Pathways at the Tin Center

The reactivity of Dibromo(didodecyl)stannane is dominated by reactions at the electrophilic tin center.

Nucleophilic Pathways: The primary reaction pathway for diorganotin dihalides involves nucleophilic attack at the tin atom. This can proceed through two main mechanisms, analogous to Sₙ1 and Sₙ2 reactions in carbon chemistry. solubilityofthings.comyoutube.com

Associative Mechanism (Sₙ2-like): A nucleophile attacks the tin center, forming a five-coordinate trigonal bipyramidal intermediate or transition state. libretexts.orglasalle.edu The leaving group (in this case, a bromide ion) then departs. This is a common pathway for these types of compounds. The rate of this reaction is dependent on the concentration of both the organotin compound and the incoming nucleophile. libretexts.org

Dissociative Mechanism (Sₙ1-like): This less common pathway would involve the initial slow dissociation of a bromide ion to form a transient three-coordinate cationic species, [R₂SnBr]⁺, which then rapidly reacts with a nucleophile. youtube.com This mechanism is generally less favored due to the high energy of the intermediate.

The formation of a hypercoordinated intermediate is a crucial step, as it activates the compound for further reaction. scispace.com

Electrophilic Pathways: While the tin center itself is electrophilic, the Sn-C bond can be cleaved by strong electrophiles like mineral acids or halogens. gelest.com This reaction is generally less facile for alkyl-tin bonds compared to aryl, vinyl, or allyl groups. gelest.com The cleavage of the dodecyl-tin bond in Dibromo(didodecyl)stannane would require vigorous reaction conditions.

Ligand Exchange and Substitution Reactions involving Bromide Ligands

Ligand exchange is a characteristic reaction of diorganotin dihalides. gelest.com In Dibromo(didodecyl)stannane, the bromide ligands are relatively labile and can be substituted by a variety of nucleophiles. These reactions are fundamental for the synthesis of other organotin derivatives. gelest.comwikipedia.org

Common substitution reactions include:

Hydrolysis: Reaction with water or hydroxide (B78521) ions leads to the formation of organotin oxides or hydroxides. gelest.comacs.org The initial step is the substitution of bromide with a hydroxyl group, which can then condense to form stannoxanes (-[R₂Sn-O]-). gelest.comrsc.org

Reaction with Thiolates: The bromide ligands can be readily replaced by sulfur-based nucleophiles to form diorganotin dithiolates. gelest.com

Reaction with Carboxylates: Treatment with carboxylic acids or their salts yields diorganotin dicarboxylates. gelest.com

The kinetics of these exchange reactions can be complex and are often influenced by the solvent and the nature of the nucleophile. nih.govinorgchemres.org The process can be stepwise, with the substitution of the first bromide occurring at a different rate than the second.

| Incoming Nucleophile | Product Type | General Reaction |

| Hydroxide (OH⁻) | Diorganotin Oxide/Hydroxide | (C₁₂H₂₅)₂SnBr₂ + 2OH⁻ → (C₁₂H₂₅)₂SnO + 2Br⁻ + H₂O |

| Thiolate (RS⁻) | Diorganotin Dithiolate | (C₁₂H₂₅)₂SnBr₂ + 2RS⁻ → (C₁₂H₂₅)₂Sn(SR)₂ + 2Br⁻ |

| Carboxylate (R'COO⁻) | Diorganotin Dicarboxylate | (C₁₂H₂₅)₂SnBr₂ + 2R'COO⁻ → (C₁₂H₂₅)₂Sn(OOCR')₂ + 2Br⁻ |

| Other Halides (e.g., Cl⁻) | Mixed or Full Halide Exchange | (C₁₂H₂₅)₂SnBr₂ + 2Cl⁻ ⇌ (C₁₂H₂₅)₂SnCl₂ + 2Br⁻ |

This table provides a generalized overview of common ligand substitution reactions.

Influence of Long-Chain Alkyl Groups on Reaction Dynamics

The two long dodecyl (C₁₂) chains in Dibromo(didodecyl)stannane exert a significant influence on its reactivity compared to analogues with shorter alkyl groups (e.g., methyl, butyl). nih.gov

Steric Hindrance: The bulky dodecyl groups create considerable steric hindrance around the tin center. rsc.orgmsu.eduyoutube.com This crowding impedes the approach of nucleophiles, which can slow down the rate of substitution reactions following an associative (Sₙ2-like) mechanism. youtube.comresearchgate.net The effect of steric hindrance is one of the most critical factors in determining reaction rates in nucleophilic substitution. youtube.com

Solubility: The long, non-polar alkyl chains dominate the physical properties of the molecule, rendering it highly soluble in non-polar organic solvents like hexanes and toluene, and insoluble in polar solvents such as water. This dictates the choice of solvent for carrying out reactions.

Inductive Effect: Alkyl groups are weakly electron-donating. This effect slightly increases the electron density on the tin atom, which could marginally reduce its Lewis acidity compared to, for example, diphenyltin (B89523) dibromide. However, the steric effect is generally considered to be the more dominant factor.

Studies on other diorganotin compounds have shown that increasing the length of the alkyl chain can influence the biological and chemical properties of the molecule. nih.gov

Intramolecular Interactions and Their Effect on Chemical Reactivity

In simple diorganotin dihalides like Dibromo(didodecyl)stannane, strong intramolecular coordination is not expected in the absence of pendant functional groups on the alkyl chains. However, intermolecular interactions are highly significant.

In the solid state or in non-coordinating solvents, diorganotin dihalides tend to self-associate through halide bridging. One bromide atom on a molecule can coordinate to the tin center of a neighboring molecule. This intermolecular coordination leads to an increase in the coordination number of the tin atom from four to five or six, resulting in polymeric, chain-like, or dimeric structures. wikipedia.org

Studies on Thermal and Chemical Stability in Reaction Environments

Chemical Stability: Dibromo(didodecyl)stannane is relatively stable under anhydrous conditions. The tin-carbon bonds are generally robust and not easily cleaved by air or moisture at neutral pH. gelest.com However, the tin-bromine (B14679306) bonds are susceptible to hydrolysis, especially in the presence of bases, which leads to the formation of the corresponding oxides and hydroxides. gelest.comacs.orgrsc.org It is also sensitive to strong acids, which can cause protonolysis of the Sn-C bonds.

Thermal Stability: Organotin compounds, in general, have moderate thermal stability. Thermal decomposition studies on related diorganotin(IV) complexes show that they decompose in stages, often with the initial loss of the ligands, followed by the breakdown of the organometallic core at higher temperatures. researchgate.netresearchgate.net The final product is typically tin oxide. researchgate.net

For Dibromo(didodecyl)stannane, the decomposition would likely involve the following steps:

Initial loss of the dodecyl groups or bromide ligands.

Fragmentation of the remaining structure.

Formation of inorganic tin species (e.g., SnBr₂, SnO₂).

The presence of the long alkyl chains would give Dibromo(didodecyl)stannane a high boiling point. For comparison, the shorter analogue, Dibutyldibromostannane, has a boiling point of 150°C at 10 mmHg. chem960.com The thermal stability of organotin compounds can be influenced by the nature of the organic groups and the ligands attached to the tin atom. researchgate.net

Comprehensive Spectroscopic and Structural Elucidation of Dibromo Didodecyl Stannane and Analogues

X-ray Diffraction Studies for Solid-State Structural Determination.

Single Crystal X-ray Crystallography for Precise Atomic Arrangement.

Single crystal X-ray crystallography stands as the definitive method for determining the precise and unambiguous three-dimensional structure of a molecule. researchgate.net This technique requires a well-ordered single crystal of the compound, which, when exposed to a focused X-ray beam, diffracts the X-rays in a unique pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice.

A hypothetical table of crystallographic data that could be obtained from a single crystal X-ray diffraction experiment is presented below.

| Parameter | Hypothetical Value for Dibromo(didodecyl)stannane |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Sn-Br bond length (Å) | ~2.50 |

| Sn-C bond length (Å) | ~2.15 |

| C-Sn-C bond angle (°) | ~125 |

| Br-Sn-Br bond angle (°) | ~100 |

These are hypothetical values based on known structures of similar compounds and are for illustrative purposes only.

Powder X-ray Diffraction for Crystalline Phase Analysis.

Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and to analyze the purity of a crystalline sample. researchgate.net Unlike single crystal XRD, PXRD is performed on a polycrystalline sample, which consists of a large number of randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted X-ray intensity as a function of the diffraction angle (2θ).

For dibromo(didodecyl)stannane, a PXRD pattern would serve as a unique "fingerprint" of its crystalline form. researchgate.net This pattern could be used for:

Phase Identification: By comparing the experimental PXRD pattern with a database of known patterns, the identity of the crystalline material can be confirmed.

Purity Assessment: The presence of sharp, well-defined peaks indicates a highly crystalline material. The absence of peaks corresponding to impurities confirms the sample's purity.

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to refine the unit cell parameters of the crystal lattice.

While a specific experimental PXRD pattern for dibromo(didodecyl)stannane is not publicly available, the general appearance would be a series of peaks at specific 2θ angles. The position and intensity of these peaks are determined by the crystal structure of the compound. For long-chain molecules like dibromo(didodecyl)stannane, low-angle reflections are often observed, which correspond to the long-range order created by the packing of the alkyl chains.

Elemental Analysis for Stoichiometric Composition Confirmation.

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. This is a crucial step in the characterization of a new substance, as it provides experimental evidence for its elemental composition and, by extension, its empirical formula.

For dibromo(didodecyl)stannane, with the molecular formula C₂₄H₅₀Br₂Sn, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, bromine, and tin. The experimental values obtained from elemental analysis should closely match these theoretical values to confirm the purity and stoichiometry of the synthesized compound.

The following table summarizes the theoretical elemental composition of dibromo(didodecyl)stannane.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 24 | 288.264 | 46.29 |

| Hydrogen | H | 1.008 | 50 | 50.400 | 8.10 |

| Bromine | Br | 79.904 | 2 | 159.808 | 25.66 |

| Tin | Sn | 118.710 | 1 | 118.710 | 19.06 |

| Total | 622.182 | 100.00 |

Experimental results from an elemental analyzer would typically be reported as the weight percentages of carbon, hydrogen, and sometimes other elements like nitrogen or sulfur. The bromine content is often determined by other methods, such as titration or ion chromatography, after decomposition of the compound. A close agreement between the experimental and theoretical percentages, usually within ±0.4%, is considered a confirmation of the compound's elemental composition and purity.

Theoretical and Computational Chemistry of Dibromo Didodecyl Stannane Systems

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to establishing the most stable three-dimensional arrangement of a molecule and understanding the distribution of its electrons. youtube.com For Dibromo(didodecyl)stannane, these calculations typically begin with geometry optimization, a process that seeks to find the coordinates of the atoms corresponding to the minimum energy on the potential energy surface. The result is the equilibrium geometry of the molecule.

The expected geometry around the central tin atom in Dibromo(didodecyl)stannane is a distorted tetrahedron. The substituents—two bromine atoms and two dodecyl chains—are arranged around the tin center. The bond angles (C-Sn-C, Br-Sn-Br, C-Sn-Br) and bond lengths (Sn-C, Sn-Br) are key parameters determined through these optimizations. Due to the large size of the bromine atoms and the steric bulk of the dodecyl chains, the bond angles are expected to deviate from the ideal tetrahedral angle of 109.5°.

Density Functional Theory (DFT) is the most widely used quantum chemical method for organometallic compounds like Dibromo(didodecyl)stannane due to its favorable balance of computational cost and accuracy. researchgate.net DFT methods calculate the total energy of the molecule based on its electron density rather than a complex many-electron wavefunction. youtube.com For a molecule with a heavy atom like tin, relativistic effects can be important, and basis sets designed for heavy elements (such as those including effective core potentials) are often employed to ensure accuracy. researchgate.net

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited states of molecules. researchgate.net By applying TD-DFT, one can predict the electronic absorption spectra (like UV-Visible spectra) of Dibromo(didodecyl)stannane. This involves calculating the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. These calculations are crucial for understanding the photophysical properties of the molecule and assessing its potential in optical or electronic applications.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital that most readily accepts an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, which is characteristic of reactive and often colored compounds. For Dibromo(didodecyl)stannane, the HOMO is expected to have significant contributions from the lone pair electrons of the bromine atoms and the sigma bonds of the Sn-C framework. The LUMO is likely to be an antibonding orbital, primarily localized along the Sn-Br bonds.

Analysis of electronic transitions via TD-DFT reveals how electrons are redistributed upon excitation. For instance, a transition from the HOMO to the LUMO would involve a shift of electron density from the bromine and Sn-C bond regions towards the Sn-Br antibonding regions, potentially weakening the tin-bromine (B14679306) bonds in the excited state. In related dibromotin(IV) complexes, the HOMO-LUMO gap has been computationally determined to be in the range that is relevant for electronic applications. researchgate.net

Table 1: Exemplary Frontier Molecular Orbital Data for a Related Organotin Compound This table presents data for a comparable organotin complex to illustrate the typical output of FMO analysis. Data for Dibromo(didodecyl)stannane is not publicly available.

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.52 | Electron-donating capability |

| LUMO Energy | -1.25 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.27 | Indicator of chemical reactivity and kinetic stability |

Investigation of Hypercoordinate Bonding and Non-Covalent Interactions within Stannane (B1208499) Systems

Hypercoordination refers to the ability of a central atom, such as tin, to expand its coordination number beyond its classical valence state, typically through interactions with Lewis bases. In stannane systems, the tin atom is electrophilic and can interact with electron-donating atoms (like nitrogen or oxygen) from other molecules or even from within the same molecule. mdpi.com

This interaction can be described as a form of tetrel bonding, which is a non-covalent interaction analogous to hydrogen bonding, where the Group 14 element (the tetrel) acts as the Lewis acid. mdpi.com While Dibromo(didodecyl)stannane lacks internal donor groups, it can participate in intermolecular hypercoordinate interactions if placed in a coordinating solvent or mixed with other Lewis-basic species. Such interactions would lead to a change in the geometry around the tin atom, moving from tetrahedral towards a trigonal bipyramidal or octahedral arrangement. A key computational signature of this interaction is the lengthening of the tin-ligand bond that is positioned trans to the incoming donor atom. mdpi.com These non-covalent interactions are primarily electrostatic in nature and play a significant role in the supramolecular chemistry and material properties of organotin compounds. mdpi.com

Conformational Analysis and Relative Stability Studies

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that arise from rotation about single bonds and their relative stabilities. chemistrysteps.com For Dibromo(didodecyl)stannane, this analysis is particularly complex due to the two long, flexible dodecyl chains. Each C-C single bond within these chains can rotate, leading to a vast number of possible conformations. chemistrysteps.comyoutube.com

Computational studies aim to identify the most stable conformer (the global energy minimum) and other low-energy conformers that may be present at room temperature. rsc.org This involves scanning the potential energy surface by systematically rotating key bonds, such as the Sn-C bonds and the C-C bonds of the alkyl backbone. The steric hindrance between the bulky dodecyl chains and between the chains and the bromine atoms is a major factor determining the relative stability of different conformers. The extended, anti-staggered conformations of the alkyl chains are generally favored to minimize steric clash. youtube.comyoutube.com Understanding the conformational landscape is vital, as it influences the molecule's physical properties, such as its melting point and how it packs in a crystal lattice.

Prediction of Spectroscopic Parameters through Computational Models

Computational chemistry provides powerful tools for predicting and interpreting various types of spectra. researchgate.net By calculating the derivatives of the energy with respect to atomic positions and external fields, one can simulate spectra that can be directly compared with experimental results. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of Dibromo(didodecyl)stannane. This allows for the assignment of specific absorption bands in an experimental IR or Raman spectrum to particular molecular motions, such as Sn-Br stretching, Sn-C stretching, and various bending and torsional modes of the dodecyl chains. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR chemical shifts, particularly for the ¹¹⁹Sn nucleus, is a key application. The ¹¹⁹Sn chemical shift is highly sensitive to the electronic environment and coordination number of the tin atom. Computational models can accurately predict how this shift would change upon, for example, the formation of a hypercoordinate complex, providing a powerful link between structure and spectroscopic data. mdpi.com

Elucidation of Structure-Property Relationships from Computational Insights

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. researchgate.net For Dibromo(didodecyl)stannane, computational insights connect the molecular-level details to its potential functions.

Electronic Properties: The calculated HOMO-LUMO gap (Section 5.2) directly relates to the material's potential as a semiconductor or insulator. A smaller gap might suggest utility in electronic devices, while a larger gap indicates greater stability and insulating properties.

Reactivity: The shapes and energies of the frontier orbitals and the calculated molecular electrostatic potential map reveal the most likely sites for electrophilic or nucleophilic attack, thus predicting the molecule's chemical reactivity.

Material Properties: Conformational analysis (Section 5.4) helps explain the physical state and morphology of the compound. The flexibility of the dodecyl chains will influence intermolecular interactions (van der Waals forces), affecting properties like solubility and melting point. The potential for hypercoordination (Section 5.3) suggests that its properties could be tuned by its environment, for example, by using a coordinating solvent to alter its aggregation and electronic structure.

Through this synergistic approach, computational chemistry provides a predictive framework that not only explains observed phenomena but also guides the rational design of new stannane-based materials with desired properties.

Compound Names

Coordination Chemistry of Didodecylstannane Derivatives

Formation of Coordination Complexes with Transition and Main Group Metal Centers

Diorganotin dihalides (R₂SnX₂), such as dibromo(didodecyl)stannane, function as Lewis acids. The presence of two electronegative bromine atoms withdraws electron density from the tin center, making it susceptible to coordination by Lewis bases. This fundamental property allows dibromo(didodecyl)stannane to form coordination complexes with a wide array of donor molecules.

These complexes can be formed with both transition metals and main group elements. nih.govnih.gov In these arrangements, the stannane (B1208499) can act as a ligand itself, coordinating to a metal center, or it can be the central atom to which other ligands bind. The interaction with transition metals is of particular interest, where the d-orbitals of the metal can engage with the stannane, leading to complexes with unique electronic and catalytic properties. msu.edu Similarly, reactions with main group metal compounds, such as those of aluminum or other tin species, can lead to the formation of polynuclear clusters and materials with extended structures. rsc.orgwikipedia.org The formation of stable metal-tin (M-Sn) bonds is a known phenomenon, suggesting that dibromo(didodecyl)stannane can act as a building block for heterometallic systems. nih.gov

Ligand Design and Denticity Considerations in Stannane Complexes

The term denticity refers to the number of donor atoms in a ligand that bind to a central metal atom. Ligands are classified as monodentate (one donor atom), bidentate (two donor atoms), or polydentate (many donor atoms). youtube.com When dibromo(didodecyl)stannane itself acts as a ligand, it typically coordinates via the tin atom in a monodentate fashion.

However, the more common scenario in its coordination chemistry involves external ligands binding to the tin center. The design of these external ligands is a critical aspect of controlling the final properties of the complex. nih.gov By systematically modifying the steric and electronic characteristics of the ligands, chemists can tune the coordination environment of the tin atom. For instance, bulky ligands can enforce lower coordination numbers, while chelating (bidentate or polydentate) ligands can enhance the stability of the resulting complex through the chelate effect. youtube.com The choice of donor atoms in the ligand (e.g., nitrogen, oxygen, phosphorus) also plays a crucial role in determining the strength and nature of the coordinate bond with the tin center.

Steric and Electronic Influence of Didodecyl Chains on Coordination Environment

The two long dodecyl chains ((C₁₂H₂₅)₂) are the defining feature of dibromo(didodecyl)stannane and exert a profound influence on its coordination chemistry through both steric and electronic effects.

Steric Influence: The two C₁₂ alkyl chains are exceptionally bulky. This significant steric hindrance limits the number and size of ligands that can approach and coordinate to the tin atom. This "steric shielding" can favor the formation of complexes with lower coordination numbers (e.g., four or five) over more crowded six-coordinate structures. Furthermore, the long, flexible hydrocarbon chains can influence the crystal packing of the complexes in the solid state and enhance their solubility in nonpolar organic solvents, which is a significant practical advantage in synthesis and processing.

Electronic Influence: Alkyl groups are electron-donating. The two dodecyl chains increase the electron density at the tin atom through an inductive effect. This makes the tin center in dibromo(didodecyl)stannane a slightly weaker Lewis acid compared to analogues with smaller alkyl groups, such as dimethyltin (B1205294) dibromide. This modulation of Lewis acidity affects the strength of the bonds it forms with coordinating ligands. rsc.org The combination of these steric and electronic factors ultimately dictates the geometry, stability, and reactivity of the resulting coordination compounds. nih.gov

Structural Characterization of Stannane-Based Coordination Compounds (e.g., trigonal bipyramidal, octahedral geometries)

The coordination geometry of diorganotin dihalide complexes is highly dependent on the nature of the coordinating ligands. In the absence of coordinating ligands, dibromo(didodecyl)stannane would have a tetrahedral geometry around the tin atom. Upon reaction with Lewis bases (L), the coordination number of the tin atom expands.

Complexes with the general formula (R₂SnX₂L₂) typically form six-coordinate structures. researchgate.net In these cases, the most common arrangement is a distorted octahedral geometry . The two bulky dodecyl groups usually orient themselves in a trans position to minimize steric repulsion, with the two halide atoms and the two ligands occupying the equatorial plane.

Five-coordinate complexes with a trigonal bipyramidal geometry are also frequently observed, particularly when using bulky ligands or a 1:1 stoichiometric ratio of stannane to ligand. In this geometry, the most sterically demanding groups (the dodecyl chains) tend to occupy the equatorial positions to minimize bond-pair repulsions.

Below is a summary of common geometries for such compounds.

| Coordination Number | Stoichiometry (Example) | Common Geometry |

| 4 | (C₁₂H₂₅)₂SnBr₂ | Tetrahedral |

| 5 | [(C₁₂H₂₅)₂SnBr₂L] | Trigonal Bipyramidal |

| 6 | [(C₁₂H₂₅)₂SnBr₂L₂] | Octahedral |

Precursor Roles in Advanced Inorganic Materials Synthesis

Organotin halides are valuable precursors for the synthesis of more complex inorganic and organometallic materials. Dibromo(didodecyl)stannane, with its combination of reactive Sn-Br bonds and bulky, solubilizing alkyl chains, is a promising candidate for this role.

The compound can be used as a building block for the construction of:

Polystannanes: Polymers with a backbone of repeating tin atoms. The didodecyl groups would impart significant solubility and processability to such polymers.

Heterometallic Clusters: By reacting with other metal complexes, it can be incorporated into multi-metal clusters with potential applications in catalysis.

Nanomaterials: The long alkyl chains could be exploited to direct the self-assembly of molecules into ordered nanostructures, or to serve as a soluble precursor for the synthesis of tin oxide (SnO₂) nanoparticles, a material used in sensors and transparent conducting films.

The lability of the tin-bromine (B14679306) bond allows for facile substitution reactions, making dibromo(didodecyl)stannane a versatile starting material for introducing the di(didodecyl)tin moiety into a wide range of advanced materials.

Applications in Materials Science and Polymer Chemistry Excluding Biocides/toxicity

Catalytic Applications of Stannane-Based Systems

Organotin compounds, including diorganotin dihalides like Dibromo(didodecyl)stannane, are recognized for their potent catalytic activity in a variety of chemical reactions. Their effectiveness often stems from the Lewis acidic nature of the tin atom, which can activate substrates and facilitate key bond-forming steps. lupinepublishers.comrjpbcs.com

Organotin compounds are highly effective catalysts in the production of polyurethanes, which are formed by the reaction between an isocyanate and a polyol. google.com Compounds such as dibutyltin (B87310) dilaurate and dibutyltin diacetate are commonly used to accelerate the chain extension reaction, ensuring optimal rates for both the polymerization and, in the case of foams, the gas formation reactions. lupinepublishers.comlupinepublishers.com The catalytic activity of organotins in this context is crucial, especially for aliphatic isocyanates which exhibit lower reactivity compared to their aromatic counterparts. researchgate.net

Two primary mechanisms have been proposed for the catalytic action of organotins in urethane (B1682113) formation lupinepublishers.com:

Lewis Acid Catalysis : The organotin compound acts as a Lewis acid, coordinating with the alcohol and/or the isocyanate, thereby activating them for the reaction. lupinepublishers.com

Insertion Mechanism : This pathway involves a direct insertion of the isocyanate into a tin-oxygen (Sn-O) bond of an intermediate species. lupinepublishers.com

Despite their efficiency, a notable challenge with many organotin catalysts is their susceptibility to hydrolysis, which can diminish their catalytic activity, particularly in water-based urethane emulsion systems. google.com

Table 1: Common Organotin Catalysts in Polymer Chemistry

| Catalyst Type | Example(s) | Key Application(s) |

| Diorganotin Dicarboxylates | Dibutyltin dilaurate, Dibutyltin diacetate | Polyurethane formation, Silicone vulcanization lupinepublishers.comwikipedia.org |

| Diorganotin Oxides | Dibutyltin oxide (DBTO) | Polyurethane synthesis, Esterification, Transesterification google.comlupinepublishers.com |

| Stannous Carboxylates | Stannous octoate, Stannous 2-ethylhexanoate | Polyurethane foam production google.comgoogle.com |

| Diorganotin Mercaptides | Dibutyltin-bis(dodecyl mercaptan) | Polyurethane catalysis google.com |

Beyond polymerization, organotin compounds are pivotal in a range of organic transformations essential for fine chemical synthesis. Their most prominent role is in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction. wikipedia.orguobabylon.edu.iq This reaction forms a new carbon-carbon bond by coupling an organotin compound with an sp²-hybridized organic halide. wikipedia.org This method is a cornerstone of modern organic synthesis for creating complex molecules. uobabylon.edu.iq

Organotin hydrides also serve as catalysts in specialized reactions, such as the conjugate reduction of α,β-unsaturated ketones. organic-chemistry.org In these systems, a catalytic amount of the organotin hydride performs the key chemical transformation, and a stoichiometric reducing agent, like an organosilicon compound, regenerates the tin catalyst in situ. organic-chemistry.org This approach minimizes the use of potentially toxic tin reagents while leveraging their unique reactivity. organic-chemistry.org Additionally, organotin compounds are effective catalysts for esterification and transesterification reactions, valued for their high-temperature stability where other catalysts might decompose. rjpbcs.comgelest.com

Integration in Polymer Synthesis and Modification

Dibromo(didodecyl)stannane and related compounds are not only catalysts but also key precursors and components in the synthesis of novel polymers with tailored properties.

Diorganotin dihalides, such as Dibromo(didodecyl)stannane, are fundamental starting materials for the synthesis of polyorganostannanes. These polymers feature a backbone composed of repeating tin atoms. A common synthetic route involves the reduction of diorganotin dihalides to form the corresponding diorganotin dihydrides (R₂SnH₂). wikipedia.orgtorontomu.ca These dihydride monomers then undergo dehydrogenative coupling, often catalyzed by transition metals, to yield high-molecular-weight polystannanes. torontomu.ca The interest in these polymers stems from the potential for σ-conjugation along the tin-tin backbone, which could lead to unique electronic and optical properties, making them more metallic in character than polysilanes or polygermanes. torontomu.ca

In the field of optoelectronics, organotin compounds are crucial for synthesizing π-conjugated polymers used in devices like organic light-emitting diodes (OLEDs) and solar cells. nih.govresearchgate.net The Stille cross-coupling reaction is extensively used to create these materials, particularly donor-acceptor copolymers. nih.gov In this approach, a distannylated monomer (containing two -SnR₃ groups) is reacted with a dihalogenated monomer in the presence of a palladium catalyst. nih.govresearchgate.net

Dibromo(didodecyl)stannane can be converted into a reactive distannylated monomer, which can then be polymerized. The long dodecyl chains enhance the solubility of the resulting polymer in organic solvents, which is critical for processing and device fabrication. The electronic properties of these conjugated polymers can be fine-tuned by carefully selecting the comonomers, allowing for control over the material's band gap and absorption spectrum. mdpi.comrsc.org The presence of the tin atom and the π-conjugated structure can impart semiconductor properties, enabling charge transport within the material. mdpi.com

Table 2: Application of Organotin Precursors in Optoelectronic Polymer Synthesis

| Polymer Type | Synthetic Method | Precursor Role | Resulting Properties | Application |

| Stannole Copolymers | Stille Coupling | Formation of stannole-containing monomers | High charge mobility, Narrow band gaps nih.govrsc.org | Organic Semiconductors, Solar Cells nih.govresearchgate.net |

| Donor-Acceptor Polymers | Stille Coupling | Precursor to distannylated monomers | Tunable optical and electronic properties researchgate.net | Organic Light-Emitting Diodes (OLEDs) nih.govresearchgate.net |

| Fluorene Copolymers | Suzuki Coupling (alternative) | Not directly involved, but Stille is a key alternative for similar structures | High fluorescence efficiency | DNA Microarrays, Biosensors nih.gov |

Organotin compounds are widely used as heat stabilizers for polyvinyl chloride (PVC), a polymer that is notoriously susceptible to thermal degradation. wikipedia.org During processing or exposure to heat, PVC can undergo dehydrochlorination, releasing hydrogen chloride (HCl) and forming polyene sequences that cause discoloration and embrittlement. core.ac.uk

Organotin stabilizers, particularly organotin mercaptides and carboxylates, counteract this degradation through a two-fold chemical mechanism lupinepublishers.comcore.ac.uk:

HCl Scavenging : The organotin stabilizer reacts with and neutralizes the hydrogen chloride released during the initial stages of degradation. This prevents the autocatalytic decomposition of PVC, where the released HCl would otherwise accelerate further degradation. core.ac.uk

Substitution of Labile Chlorine Atoms : The PVC polymer chain contains defect sites, such as allylic chlorine atoms, which are highly susceptible to elimination. The organotin stabilizer reacts with these defect sites, replacing the labile chlorine atom with a more stable group (e.g., a mercaptide or carboxylate ligand). lupinepublishers.comcore.ac.uk This chemical modification of the polymer backbone at defect sites effectively inhibits the initiation of the "unzipping" dehydrochlorination process. core.ac.uk

The interaction involves the coordination of the labile chlorine atom by the tetravalent tin compound, followed by the displacement of the chloride and an allylic rearrangement, which is the primary mode of stabilization. core.ac.uk The effectiveness of the stabilizer is determined by the nature of the organic groups and the ligands attached to the tin atom. baerlocher.com

Development of Advanced Functional Materials

Dibromo(didodecyl)stannane serves as a valuable molecular building block in the synthesis of advanced functional materials. Its unique structure, featuring two long dodecyl chains and two reactive bromine atoms attached to a central tin atom, allows for its incorporation into a variety of material architectures. The long alkyl chains enhance solubility in organic solvents, facilitating solution-based processing, while the reactive bromo groups provide a direct pathway for polymerization or grafting onto other structures.

Hybrid Materials Chemistry Involving Organotin Moieties

The development of organic-inorganic hybrid materials has gained significant attention due to their potential to combine the advantageous properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., thermal stability, conductivity). Organotin compounds, including diorganotin dihalides like Dibromo(didodecyl)stannane, are effective precursors for creating these sophisticated materials. uobabylon.edu.iq

The chemistry to form these hybrids often involves the hydrolysis and condensation of the organotin halides. In the case of Dibromo(didodecyl)stannane, the tin-bromine (B14679306) bonds are susceptible to hydrolysis, leading to the formation of tin-hydroxyl intermediates. These intermediates can then undergo condensation reactions to form stable tin-oxygen-tin (stannoxane) linkages, creating the inorganic backbone of the hybrid material. The two long dodecyl chains remain covalently bonded to the tin atoms, forming organic side chains that influence the material's final properties.

These long alkyl groups are crucial for:

Solubility and Processability: They render the precursor and the resulting polymer soluble in common organic solvents, enabling the use of techniques like spin-coating or inkjet printing to create thin films.

Morphological Control: The hydrophobic dodecyl chains can induce self-assembly, leading to ordered nanostructures within the material. This can create lamellar, micellar, or other structured phases that influence the optical and electronic properties of the material.

Mechanical Properties: The flexible alkyl chains can impart a degree of flexibility and toughness to the otherwise rigid inorganic stannoxane backbone.

By co-polymerizing with other precursors, such as silicon alkoxides, it is possible to create complex, multi-component hybrid materials where the organotin moiety is distributed within a silicate or polysiloxane network. This approach allows for fine-tuning of the material's refractive index, thermal stability, and mechanical strength.

Table 1: Role of Dibromo(didodecyl)stannane in Hybrid Material Synthesis

| Feature of Dibromo(didodecyl)stannane | Role in Hybrid Material Formation | Resulting Material Property |

| Dibromo Groups | Reactive sites for hydrolysis and condensation reactions. | Forms the inorganic Sn-O-Sn (stannoxane) backbone. |

| Didodecyl Chains | Provide organic character and steric bulk. | Enhances solubility, controls morphology, and imparts flexibility. |

| Tin (Sn) Atom | Central metal atom capable of forming a stable inorganic network. | Contributes to thermal stability and can provide electronic functionality. |

Potential in Chemical Sensing and Electronic Device Fabrication (focus on material chemistry principles)

The principles of organotin chemistry extend to the fabrication of materials for chemical sensors and electronic devices. Organotin compounds can act as precursors to tin(IV) oxide (SnO₂), a wide-bandgap semiconductor widely used in gas sensing applications. nih.gov

The general strategy involves synthesizing an organotin-based hybrid polymer, such as one derived from Dibromo(didodecyl)stannane, and then carefully heating it in a controlled atmosphere (calcination). During this process, the organic dodecyl chains are burned away, leaving behind a network of tin oxide. researchgate.net The advantage of this precursor approach is that the morphology of the initial hybrid material can be used to template the final structure of the tin oxide. For instance, a well-ordered hybrid film could yield a highly porous nanocrystalline SnO₂ layer. nih.govresearchgate.net This high surface area is critical for gas sensors, as it maximizes the interaction between the sensor surface and the target gas molecules. researchgate.net

In the context of electronic devices, organotin moieties can be incorporated into polymer composites to modify their electrical properties. For example, heptacoordinated organotin(IV) complexes have been integrated with conductive polymers like poly(3,4-ethylenedyoxithiophene)-poly(styrene sulfonate) (PEDOT:PSS) to create materials for optoelectronic applications. mdpi.com The presence of the organotin complex can influence the composite's bandgap and conductivity. mdpi.com

Table 2: Potential Applications in Sensing and Electronics

| Application Area | Material Chemistry Principle | Role of Dibromo(didodecyl)stannane |

| Gas Sensing | Precursor to semiconducting metal oxides (e.g., SnO₂). nih.gov | Acts as a source of tin; the dodecyl groups help control the porosity and surface area of the final tin oxide film after calcination. researchgate.net |

| Optoelectronics | Integration into conductive polymer composites. mdpi.com | The dodecyl chains improve compatibility and dispersion within an organic polymer matrix, while the tin center can modify electronic properties. |

| Dielectric Layers | Formation of uniform, insulating organotin-based polymer films. | Can be used to form stable stannoxane networks with tunable dielectric constants based on the density of the organic side chains. |

Q & A

Q. Table 1. Key Reaction Parameters for Stille Coupling with Dibromo(didodecyl)stannane

Q. Table 2. Structural vs. Property Relationships in Dibromo(didodecyl)stannane Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.